molecular formula C12H15BrOS B13654382 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one

1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one

Katalognummer: B13654382
Molekulargewicht: 287.22 g/mol
InChI-Schlüssel: KIRXHDFQCAIKRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a sec-butylthio group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one can be synthesized through a multi-step process involving the following key steps:

    Thioether Formation: The reaction of 4-bromophenyl with sec-butylthiol to form the thioether linkage.

    Ketone Formation:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and thioether formation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

    1-(4-Chlorophenyl)-2-(sec-butylthio)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-2-(sec-butylthio)ethan-1-one: Similar structure with a methyl group instead of bromine.

Uniqueness: 1-(4-Bromophenyl)-2-(sec-butylthio)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in specific halogen bonding interactions, making this compound distinct from its analogs.

Eigenschaften

Molekularformel

C12H15BrOS

Molekulargewicht

287.22 g/mol

IUPAC-Name

1-(4-bromophenyl)-2-butan-2-ylsulfanylethanone

InChI

InChI=1S/C12H15BrOS/c1-3-9(2)15-8-12(14)10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI-Schlüssel

KIRXHDFQCAIKRB-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)SCC(=O)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.